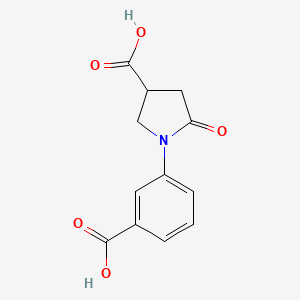

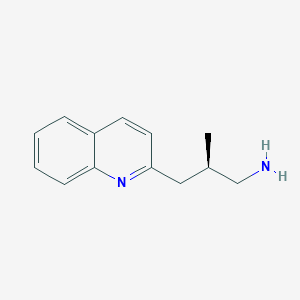

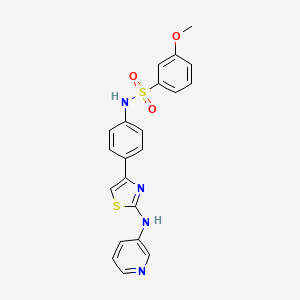

1-(3-羧苯基)-5-氧代吡咯烷-3-羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid (CPC) is an important organic building block, which is widely used in the synthesis of pharmaceuticals and other compounds. It is a key intermediate in the synthesis of a variety of compounds, including drugs, dyes, and fragrances. CPC is also used in the production of polymers and other materials.

科学研究应用

合成和生物活性的预测

1-(3-羧苯基)-5-氧代吡咯烷-3-羧酸参与了4-(1,2,4-恶二唑-5-基)吡咯烷-2-酮等新型双环体系的合成。此化合物通过一步缩合工艺制备。已使用PASS预测方法预测了这些合成化合物的生物活性 (Kharchenko 等人,2008)。

抗癌和抗菌活性

1-(4-乙酰氨基苯基)-5-氧代吡咯烷羧酸(一种相关化合物)的衍生物已被合成,并显示出有希望的抗癌和抗菌活性。这些衍生物对A549细胞和多重耐药金黄色葡萄球菌菌株特别有效 (Kairytė 等人,2022)。

抗氧化活性

1-(5-氯-2-羟基苯基)-5-氧代吡咯烷-3-羧酸的新型衍生物已显示出显着的抗氧化活性。其中一些衍生物甚至比抗坏血酸等众所周知的抗氧化剂具有更高的抗氧化功效 (Tumosienė 等人,2019)。

抗菌活性

由1-(4-羟基苯基)-5-氧代吡咯烷-3-羧酸制备的1,4-二取代吡咯烷酮衍生物表现出显着的抗菌活性。这些化合物,尤其是1-(4-羟基苯基)-N¢-[(5-硝基噻吩-2-基)亚甲基]-5-氧代吡咯烷-3-羰基腙,显示出很高的抗菌潜力 (Žirgulevičiūtė 等人,2015)。

合成和光谱分析

已经探索了5-氧代-1-苯基-4-(哌啶-1-基甲基)吡咯烷-3-羧酸等衍生物的合成和光谱性质。这些研究包括使用FT-IR、NMR、UV技术和量子化学方法进行的调查 (Devi 等人,2020)。

作用机制

Target of Action

Similar compounds have been known to target enzymes like beta-lactamase tem in organisms like escherichia coli and salmonella typhi .

Mode of Action

For instance, it may bind to the active site of the target enzyme, leading to a change in the enzyme’s conformation and subsequently its function .

Biochemical Pathways

Aromatic compounds are known to interface with carbohydrate metabolism at the reaction catalyzed by 3-deoxy-d-arabino-heptulosonate 7-phosphate (dahp) synthase . This reaction involves the condensation of erythrose-4-phosphate and PEP to form the 7-carbon sugar, DAHP .

Pharmacokinetics

Similar compounds have been known to have a bioavailability of 90% when administered intramuscularly .

Result of Action

It can be inferred that the compound’s interaction with its targets could lead to changes in the function of the targeted enzymes, potentially affecting the biochemical pathways they are involved in .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid. For instance, the fluorescence quenching of organic molecules by various quenchers like aromatic amines is affected by various factors such as temperature, viscosity, solvent polarity, etc., of the surrounding medium .

属性

IUPAC Name |

1-(3-carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c14-10-5-8(12(17)18)6-13(10)9-3-1-2-7(4-9)11(15)16/h1-4,8H,5-6H2,(H,15,16)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNSFKTDVFXKQLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC(=C2)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chloro-4-methylphenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2576968.png)

![2-Methyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B2576969.png)

![N-naphthalen-1-yl-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2576977.png)

![2-[2-(6-Methylimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2576982.png)

![N-[4-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2576983.png)

![3-((1-(benzo[d]thiazole-6-carbonyl)piperidin-4-yl)methyl)-4-(o-tolyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2576985.png)